molecular formula C21H28N2O3 B6027174 2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol

2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol

Cat. No. B6027174
M. Wt: 356.5 g/mol
InChI Key: FAFZEXVXAFALSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as BZPMP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BZPMP involves its binding to the dopamine D2 receptor, leading to the activation of intracellular signaling pathways. This activation results in the regulation of dopamine neurotransmission, which is crucial for various physiological processes such as motor control, reward, and addiction.
Biochemical and Physiological Effects
BZPMP has been shown to have various biochemical and physiological effects, including the regulation of dopamine neurotransmission, which is crucial for motor control, reward, and addiction. BZPMP has also been shown to modulate the activity of the G protein-coupled receptor, leading to the activation of intracellular signaling pathways. Furthermore, BZPMP has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

BZPMP has several advantages for lab experiments, including its high selectivity for the dopamine D2 receptor, which allows for the study of the effects of dopamine neurotransmission on various physiological processes. BZPMP also has a high affinity for the dopamine D2 receptor, making it a useful tool for studying the binding sites of the receptor. However, one limitation of using BZPMP in lab experiments is its potential toxicity.

Future Directions

There are several future directions for the study of BZPMP, including the development of more selective and potent ligands for the dopamine D2 receptor. Furthermore, the study of the effects of BZPMP on other intracellular signaling pathways may provide insights into its potential applications in various fields such as drug development. Additionally, the study of the toxicity of BZPMP and its metabolites may provide insights into its potential applications in clinical settings.
Conclusion
In conclusion, BZPMP is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This paper has provided an overview of BZPMP, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of BZPMP may provide insights into its potential applications in various fields such as drug development and clinical settings.

Synthesis Methods

BZPMP can be synthesized using different methods, including the reaction of 4-methoxyphenol with benzyl chloride, followed by the reaction of the intermediate product with 3-(2-hydroxyethyl)-1-piperazine. The reaction is carried out under reflux in the presence of a base such as potassium carbonate. The product is obtained after purification using column chromatography.

Scientific Research Applications

BZPMP has been used in various scientific research applications, including as a ligand for the dopamine D2 receptor, which plays a crucial role in the regulation of dopamine neurotransmission. BZPMP has also been used as a probe to study the binding sites of the dopamine D2 receptor. Furthermore, BZPMP has been used to study the effects of dopamine D2 receptor activation on intracellular signaling pathways.

properties

IUPAC Name

2-[[4-benzyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-26-20-7-8-21(25)18(13-20)15-22-10-11-23(19(16-22)9-12-24)14-17-5-3-2-4-6-17/h2-8,13,19,24-25H,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFZEXVXAFALSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(C(C2)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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